An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one
Introduction: The Significance of the Xanthone Scaffold
Xanthones (9H-xanthen-9-ones) represent a class of oxygenated heterocyclic compounds built upon a dibenzo-γ-pyrone framework.[1] This privileged structure is a cornerstone in medicinal chemistry and natural product research, with derivatives exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects.[2][3] The therapeutic potential of a xanthone derivative is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one (CAS No. 57615-54-0), a specific derivative with potential applications in drug discovery and materials science.[4] While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and outlines authoritative, field-proven methodologies for its complete characterization.
Chemical Identity and Structural Features
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one possesses a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol .[5] The core xanthone structure is functionalized with two methoxy groups at positions 1 and 3, and a methyl group at position 5. These substitutions are critical in defining the molecule's electronic and steric characteristics, which in turn influence its reactivity, intermolecular interactions, and ultimately, its bulk physical properties.
Caption: Workflow for Gravimetric Solubility Determination.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation. [6] Protocol: Shake-Flask Method for LogP Determination
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.
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Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) and then allow the phases to separate completely.
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation and a fingerprint for identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Based on data from the closely related compound lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), the following spectral features can be anticipated. [7] Anticipated ¹H NMR (in CDCl₃, 500 MHz):
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Methyl Protons: A singlet around δ 2.5-2.9 ppm (3H, -CH₃ at C5).
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Methoxy Protons: Two distinct singlets around δ 3.8-4.0 ppm (6H, two -OCH₃ groups at C1 and C3).
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Aromatic Protons: A series of signals in the aromatic region (δ 6.0-8.0 ppm), with specific multiplicities and coupling constants corresponding to the protons on the xanthone core. Protons on the dimethoxy-substituted ring will likely appear at a higher field (lower ppm) than those on the methyl-substituted ring.
Anticipated ¹³C NMR (in CDCl₃, 125 MHz):
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Carbonyl Carbon: A characteristic signal for the C9 ketone will be observed downfield, typically around δ 175-185 ppm.
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Aromatic Carbons: A complex set of signals between δ 90-165 ppm corresponding to the 12 carbons of the aromatic rings. Carbons bearing methoxy groups will be significantly shielded.
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Methoxy Carbons: Signals for the methoxy carbons will appear around δ 55-65 ppm.
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Methyl Carbon: The C5-methyl carbon signal will be observed upfield, around δ 20-25 ppm.
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY, HSQC, and HMBC) on a high-field NMR spectrometer (≥ 400 MHz). 2D experiments are crucial for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Anticipated Key IR Absorptions (KBr pellet or ATR):
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C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1610 cm⁻¹. This is a characteristic peak for the xanthone carbonyl group. [8]* C-O-C Stretch (Ether): Strong absorptions in the region of 1275-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkages of the methoxy groups and the diaryl ether of the xanthone core.
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C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
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C-H Stretch (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H from methyl and methoxy groups).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the xanthone core.
Anticipated UV-Vis Spectrum (in Methanol or Ethanol):
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Xanthones typically exhibit two or three major absorption bands. For 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one, expect strong absorptions (λmax) in the ranges of 230-260 nm, 280-320 nm, and potentially a weaker, longer-wavelength absorption around 350-400 nm, characteristic of the extended π-system. [9]
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable structural information through fragmentation analysis.
Anticipated Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):
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Molecular Ion (M⁺˙): A prominent peak at m/z 270 corresponding to the molecular weight of the compound (C₁₆H₁₄O₄).
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Fragmentation Pattern: Common fragmentation pathways for xanthones include the loss of CO (M-28), loss of a methyl radical from a methoxy group (M-15), and subsequent loss of CO. The specific fragmentation pattern will provide a unique fingerprint for the molecule. [5][10]
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
References
- Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC. (n.d.).
- Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study. (2024, March 28).
- NMR elucidation and crystal structure analysis of 1-hydroxy-3,6- dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone. (n.d.).
- Preparation, Characterization, and Antioxidant Capacity of Xanthone–Urea Complex - MDPI. (2025, June 5).
- (PDF) A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules - ResearchGate. (n.d.).
- 1,3-dihydroxy-5-methyl-9H-xanthen-9-one | C14H10O4 | CID 6217392 - PubChem. (n.d.).
- UV-Vis spectra of 25 μM of compounds 1 (a), 2 (b), 3 (c), 13 (d), and... - ResearchGate. (n.d.).
- 1,3-Dihydroxy-9H-xanthen-9-one - Chem-Impex. (n.d.).
- 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one - SCFBio | IIT Delhi. (n.d.).
- Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. (2021, November 1).
- 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one - Hazard Genotoxicity - EPA. (2025, October 15).
- 57615-54-0|1,3-Dimethoxy-5-methyl-9H-xanthen-9-one - BLDpharm. (n.d.).
- LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC. (n.d.).
- An Update on the Anticancer Activity of Xanthone Derivatives: A Review - MDPI. (2021, November 11).
- Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties - Frontiers. (2025, January 2).
- Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling - Organic Syntheses. (2020, February 15).
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8).
- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. (n.d.).
- Octanol-water partition coefficient - Wikipedia. (n.d.).
- Synthesis of Xanthones: An Overview - Sigarra. (n.d.).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 7. redalyc.org [redalyc.org]
- 8. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. chemconnections.org [chemconnections.org]
